
Thio-maltopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thio-Maltopentaose is an oligosaccharide derivative where one or more oxygen atoms in the maltopentaose structure are replaced by sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thio-Maltopentaose typically involves the substitution of oxygen atoms in maltopentaose with sulfur atoms. This can be achieved through several synthetic routes, including:
Thio-glycosylation: This method involves the reaction of maltopentaose with thiol-containing reagents under acidic or basic conditions to replace the oxygen atoms with sulfur.
Sulfur Insertion: Another approach is the direct insertion of sulfur atoms into the glycosidic bonds of maltopentaose using sulfurizing agents.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using cyclodextrin glycosyltransferase from bacteria such as Bacillus circulans. This enzyme can facilitate the incorporation of sulfur atoms into the maltopentaose structure under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Thio-Maltopentaose can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Thio-Maltopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of sulfur substitution in oligosaccharides.
Biology: Investigated for its potential role in modulating biological processes due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a precursor for the synthesis of other sulfur-containing compounds
Wirkmechanismus
The mechanism by which Thio-Maltopentaose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes such as cyclodextrin glycosyltransferase, altering their activity and influencing the production of cyclic maltooligosaccharides . The sulfur atoms in this compound can also participate in redox reactions, impacting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thio-Maltopentaose can be compared with other sulfur-containing oligosaccharides and thioglycosides. Similar compounds include:
Thio-Maltotriose: A shorter oligosaccharide with sulfur substitution.
Thio-Maltotetraose: An intermediate-length oligosaccharide with sulfur atoms.
Thioglucose: A monosaccharide derivative with sulfur substitution.
Uniqueness: this compound is unique due to its specific length and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties compared to shorter or longer sulfur-containing oligosaccharides .
Eigenschaften
Molekularformel |
C30H52O23S3 |
|---|---|
Molekulargewicht |
876.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
HQMKYAZGNUQLJB-DCFYERRSSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



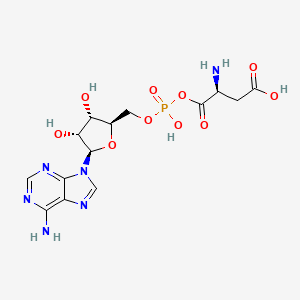
![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
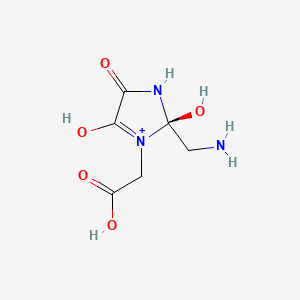
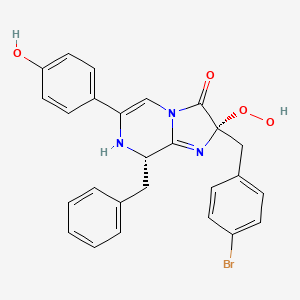
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
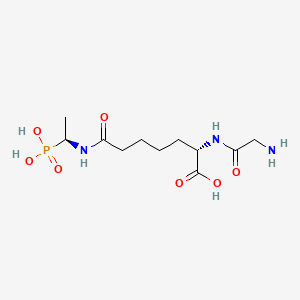
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)
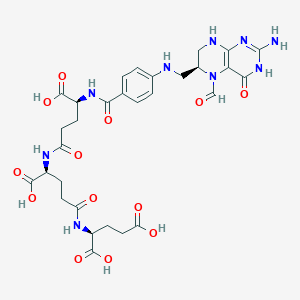
![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)